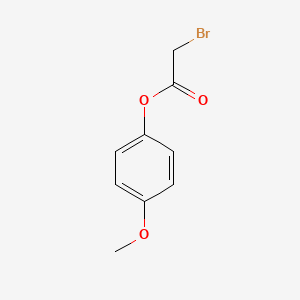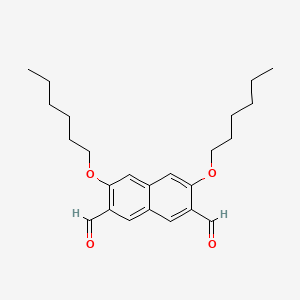
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde is an organic compound with the molecular formula C24H32O4 and a molecular weight of 384.51 g/mol . This compound is characterized by the presence of two hexyloxy groups attached to a naphthalene core, with aldehyde groups at the 2 and 7 positions. It is typically a yellow to colorless solid with a melting point of 78-81°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde typically involves the alkylation of naphthalene derivatives followed by formylation. One common method includes the reaction of 3,6-dihydroxynaphthalene with hexyl bromide in the presence of a base such as potassium carbonate to form 3,6-bis(hexyloxy)naphthalene. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3,6-Bis(hexyloxy)naphthalene-2,7-dicarboxylic acid.
Reduction: 3,6-Bis(hexyloxy)naphthalene-2,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe due to its naphthalene core.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The naphthalene core also allows for π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Another naphthalene derivative with aldehyde groups at different positions, used as a fluorescent derivatization agent.
2,36,7-Naphthalene bis(dicarboximide): A compound with imide groups instead of aldehydes, used in photophysical studies.
Uniqueness
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde is unique due to the presence of hexyloxy groups, which enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propiedades
Fórmula molecular |
C24H32O4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3,6-dihexoxynaphthalene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C24H32O4/c1-3-5-7-9-11-27-23-15-20-16-24(28-12-10-8-6-4-2)22(18-26)14-19(20)13-21(23)17-25/h13-18H,3-12H2,1-2H3 |
Clave InChI |
LLRSQIMFMMRODL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124400.png)

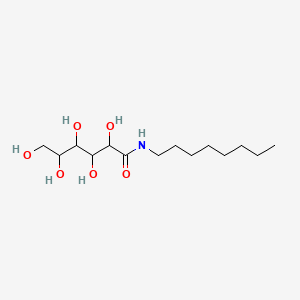
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124420.png)
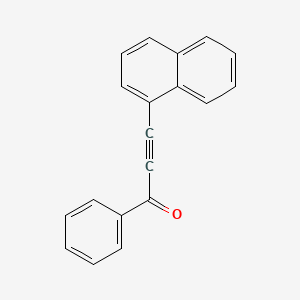
![1-(3,5-difluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124435.png)
![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
![2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14124439.png)
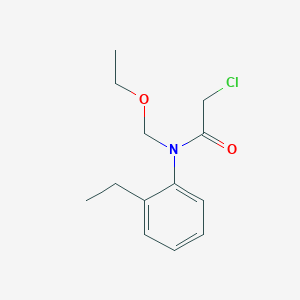



![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
